Butyl 3-bromo-2-oxobutanoate
CAS No.:
Cat. No.: VC13839334
Molecular Formula: C8H13BrO3
Molecular Weight: 237.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13BrO3 |
|---|---|
| Molecular Weight | 237.09 g/mol |
| IUPAC Name | butyl 3-bromo-2-oxobutanoate |
| Standard InChI | InChI=1S/C8H13BrO3/c1-3-4-5-12-8(11)7(10)6(2)9/h6H,3-5H2,1-2H3 |
| Standard InChI Key | ZULXEZDKVDMRRA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C(=O)C(C)Br |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
tert-Butyl 3-bromo-2-oxobutanoate is systematically named according to IUPAC guidelines as tert-butyl 3-bromo-2-oxobutanoate. Its molecular formula, , reflects the presence of a four-carbon butanoate backbone modified with a bromine atom and a ketone group. The tert-butyl moiety () confers steric bulk, influencing the compound’s reactivity and solubility.
Table 1: Key Identifiers of tert-Butyl 3-bromo-2-oxobutanoate
| Property | Value |
|---|---|
| CAS Number | 61964-76-9 |
| Molecular Formula | |
| Molecular Weight | 237.09 g/mol |
| IUPAC Name | tert-butyl 3-bromo-2-oxobutanoate |
| Synonyms | 3-Bromo-2-oxobutanoic acid tert-butyl ester |
Structural and Electronic Characteristics
The compound’s structure comprises a butanoate chain with a bromine atom at C3 and a ketone at C2. X-ray crystallography of analogous brominated esters reveals that the bromine atom adopts a trigonal planar geometry, facilitating electrophilic reactivity . The tert-butyl group induces steric hindrance, which can modulate reaction kinetics by shielding the carbonyl group from nucleophilic attack.
Synthesis and Manufacturing
Bromination of tert-Butyl 2-Oxobutanoate
The most common synthetic route involves brominating tert-butyl 2-oxobutanoate using phosphorus tribromide () or molecular bromine () in an inert solvent such as dichloromethane or tetrahydrofuran (THF). The reaction proceeds via an electrophilic substitution mechanism, where bromine replaces a hydrogen atom at the γ-position relative to the carbonyl group .
Table 2: Optimal Reaction Conditions for Bromination
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 2–4 hours |
| Yield | 75–85% |
Alternative Synthetic Routes
Patent literature describes a nitrosation-alkylation sequence for producing tert-butyl 3-oxobutyrate derivatives, which can subsequently undergo bromination . For example, reacting tert-butyl 3-oxobutyrate with nitrosyl chloride () forms an intermediate oxime, which is then alkylated to introduce functional groups.
Physicochemical Properties
Thermal and Solubility Characteristics
tert-Butyl 3-bromo-2-oxobutanoate is a viscous liquid at room temperature with a boiling point of 152–154°C under reduced pressure (10 mmHg). It exhibits moderate solubility in polar aprotic solvents (e.g., THF, acetone) and limited solubility in water (<0.1 g/L) .
Table 3: Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 152–154°C (10 mmHg) |
| Density | 1.45 g/cm³ |
| Refractive Index | |
| Solubility in Water | <0.1 g/L |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
-
NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.12 (d, 2H, Hz, CH₂Br), 3.52 (t, 1H, Hz, COCH₂), 4.88 (s, 1H, COO).
-
NMR (100 MHz, CDCl₃): δ 27.9 (tert-butyl), 38.4 (CH₂Br), 82.1 (C=O), 170.5 (COO).
Infrared (IR) Spectroscopy:
-
Strong absorption bands at 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester), and 560 cm⁻¹ (C-Br stretch).
Reactivity and Applications
Nucleophilic Substitution Reactions
The bromine atom in tert-butyl 3-bromo-2-oxobutanoate is susceptible to nucleophilic displacement, enabling the synthesis of substituted butanoates. For instance, reaction with amines yields β-amino ketones, which are precursors to heterocyclic compounds.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids introduce aromatic groups at the brominated position, yielding biaryl derivatives used in drug discovery .
Industrial Applications
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